N-(6-bromo-1,3-benzothiazol-2-yl)-4-(ethanesulfonyl)benzamide
Description
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(ethanesulfonyl)benzamide is a brominated benzothiazole derivative featuring a 4-(ethanesulfonyl)benzamide substituent. The ethanesulfonyl group at the para position of the benzamide moiety contributes to its electronic and steric properties, which may influence binding affinity in biological systems. Benzothiazole derivatives are widely studied for their pharmacological activities, including kinase inhibition and anticancer effects, though specific applications for this compound require further investigation.
Propriétés
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3S2/c1-2-24(21,22)12-6-3-10(4-7-12)15(20)19-16-18-13-8-5-11(17)9-14(13)23-16/h3-9H,2H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFUOBFIFCQGTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The structural and functional attributes of N-(6-bromo-1,3-benzothiazol-2-yl)-4-(ethanesulfonyl)benzamide can be compared to N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide (CAS 6188-13-2), a closely related compound documented in the provided evidence . Below is a detailed analysis:
Structural Differences
| Feature | Target Compound | Compared Compound (CAS 6188-13-2) |
|---|---|---|
| Benzothiazole Substitution | Bromine at position 6; no substituent at position 3 | Bromine at position 6; ethyl group at position 3 |
| Sulfonyl Group | Ethanesulfonyl (C2H5SO2) at benzamide | Dimethylsulfamoyl ((CH3)2NSO2) at benzamide |
| Core Structure | Benzothiazol-2-yl (neutral amine) | Benzothiazol-2-ylidene (deprotonated/tautomeric form) |
Physicochemical Properties
Functional Implications
Lipophilicity : The ethyl group at position 3 in the compared compound increases its lipophilicity (XLogP3 = 3.8), whereas the target compound’s simpler benzothiazole core likely reduces hydrophobicity.
In contrast, the ethanesulfonyl group in the target compound may exhibit stronger electron-withdrawing effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
